
Dichloroacetic acid, heptyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dichloroacetic acid, heptyl ester is an organic compound with the molecular formula C₉H₁₆Cl₂O₂. It is an ester formed from dichloroacetic acid and heptanol. This compound is known for its applications in various fields, including organic synthesis and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dichloroacetic acid, heptyl ester can be synthesized through esterification, where dichloroacetic acid reacts with heptanol in the presence of a catalyst. The reaction typically involves heating the mixture under reflux conditions with an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction can be represented as follows:
CHCl2COOH+C7H15OH→CHCl2COOC7H15+H2O
Industrial Production Methods: In industrial settings, the esterification process can be carried out in large reactors with continuous removal of water to drive the reaction to completion. The use of azeotropic distillation or molecular sieves can help in the efficient removal of water.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst to yield dichloroacetic acid and heptanol.
Transesterification: This compound can participate in transesterification reactions with other alcohols to form different esters.
Reduction: It can be reduced to form the corresponding alcohol and dichloroacetic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Alcohols and a catalyst such as sodium methoxide.
Reduction: Reducing agents like lithium aluminum hydride.
Major Products:
Hydrolysis: Dichloroacetic acid and heptanol.
Transesterification: New esters and heptanol.
Reduction: Dichloroacetic acid and heptanol.
Applications De Recherche Scientifique
Dichloroacetic acid, heptyl ester has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of other compounds.
Biology: Studied for its potential effects on biological systems, particularly in the context of ester metabolism.
Medicine: Investigated for its potential therapeutic properties, although more research is needed to establish its efficacy and safety.
Industry: Utilized in the production of specialty chemicals and as a solvent in certain industrial processes.
Mécanisme D'action
The mechanism of action of dichloroacetic acid, heptyl ester involves its hydrolysis to release dichloroacetic acid and heptanol. Dichloroacetic acid can inhibit the enzyme pyruvate dehydrogenase kinase, leading to increased activity of the pyruvate dehydrogenase complex. This results in enhanced conversion of pyruvate to acetyl-CoA, which can affect cellular metabolism.
Comparaison Avec Des Composés Similaires
- Dichloroacetic acid, ethyl ester
- Dichloroacetic acid, methyl ester
- Trichloroacetic acid, heptyl ester
Comparison: Dichloroacetic acid, heptyl ester is unique due to its longer heptyl chain, which can influence its physical properties and reactivity compared to shorter-chain esters like dichloroacetic acid, ethyl ester and dichloroacetic acid, methyl ester. The presence of two chlorine atoms in this compound also distinguishes it from trichloroacetic acid, heptyl ester, which has three chlorine atoms and different reactivity.
Propriétés
Numéro CAS |
83004-97-1 |
|---|---|
Formule moléculaire |
C9H16Cl2O2 |
Poids moléculaire |
227.12 g/mol |
Nom IUPAC |
heptyl 2,2-dichloroacetate |
InChI |
InChI=1S/C9H16Cl2O2/c1-2-3-4-5-6-7-13-9(12)8(10)11/h8H,2-7H2,1H3 |
Clé InChI |
DABKLGRTFPUJHU-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCOC(=O)C(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


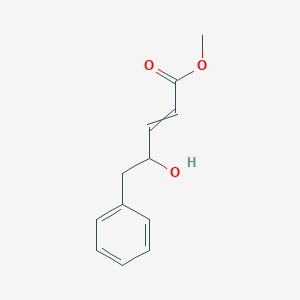
silane](/img/structure/B14409949.png)
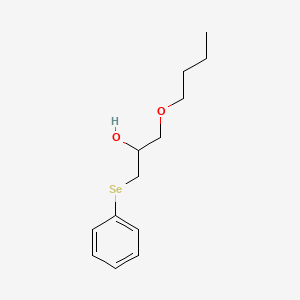

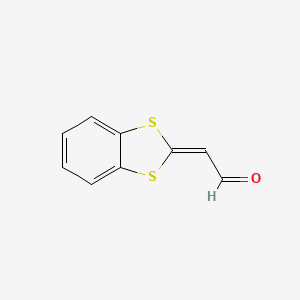
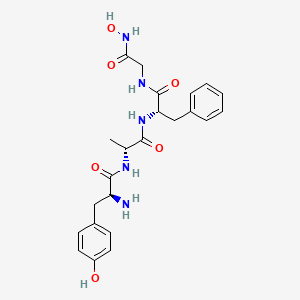
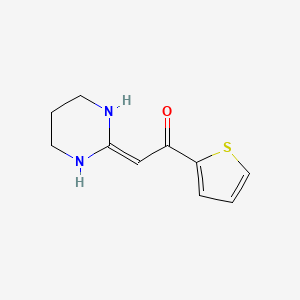
![[([1,1'-Biphenyl]-4-yl)methyl](trimethyl)silane](/img/structure/B14409979.png)

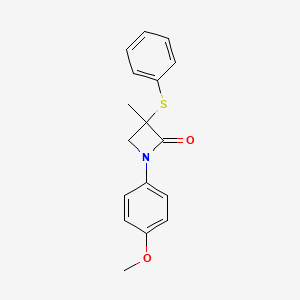


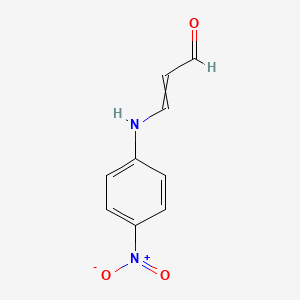
![1,1'-([1,1'-Binaphthalene]-8,8'-diyl)di(ethan-1-one)](/img/structure/B14410015.png)
